N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-(pentyloxy)benzamide
Description
The compound N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl}-4-(pentyloxy)benzamide is a benzamide derivative featuring a complex tricyclic core structure containing sulfur (thia), oxygen (dioxa), and nitrogen (aza) heteroatoms.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-2-3-4-9-25-15-7-5-14(6-8-15)20(24)23-21-22-16-12-17-18(13-19(16)28-21)27-11-10-26-17/h5-8,12-13H,2-4,9-11H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWHNTWSIHHDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-(pentyloxy)benzamide involves multiple steps, starting with the preparation of the tricyclic core. This core is typically synthesized through a series of cyclization reactions, which may involve the use of reagents such as sulfur and nitrogen-containing compounds. The final step involves the attachment of the pentyloxybenzamide group, which is achieved through a condensation reaction .
Chemical Reactions Analysis
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-(pentyloxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups
Scientific Research Applications
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-(pentyloxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation
Mechanism of Action
The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-(pentyloxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage .
Comparison with Similar Compounds
Structural Analogs with Varying Benzamide Substituents
Key analogs include:
- N-{10,13-dioxa-4-thia-6-azatricyclo[...]trideca[...]tetraen-5-yl}benzamide (CAS 892853-12-2): Lacks substituents on the benzamide ring, with molecular formula C₁₆H₁₂N₂O₃S and molecular weight 312.34 g/mol .
- N-{...}-2-methoxybenzamide (CAS 892849-22-8): Features a 2-methoxy group on the benzamide, increasing hydrophobicity slightly compared to the unsubstituted analog. Its molecular formula is C₁₇H₁₄N₂O₄S (MW 342.37 g/mol) .
Target Compound : The 4-(pentyloxy) substituent introduces a longer alkyl chain, significantly enhancing lipophilicity. Its inferred molecular formula is C₂₁H₂₄N₂O₄S (MW ~408.49 g/mol).
Table 1: Substituent-Driven Physicochemical Comparison
| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties (Inferred) |
|---|---|---|---|---|
| Target Compound | 4-(pentyloxy) | C₂₁H₂₄N₂O₄S | 408.49 | High lipophilicity, low solubility |
| N-{...}benzamide (CAS 892853-12-2) | None | C₁₆H₁₂N₂O₃S | 312.34 | Moderate polarity |
| N-{...}-2-methoxybenzamide (CAS 892849-22-8) | 2-methoxy | C₁₇H₁₄N₂O₄S | 342.37 | Intermediate lipophilicity |
Core Tricyclic System Variations
The tricyclic framework (10,13-dioxa-4-thia-6-aza) differentiates these compounds from other heterocyclic systems. For example:
- Thiazolo[4,5-d]pyrimidine derivatives (e.g., compound 19 in ): Replace the tricyclic core with fused thiazole-pyrimidine systems.
- Azetidin-1-yl acetamides (): Contain β-lactam rings, offering rigidity but reduced metabolic stability compared to the tricyclic system .
Impact of Heteroatoms :
Analytical and Dereplication Insights
Molecular networking () enables rapid comparison of MS/MS fragmentation patterns. For example:
- Fragmentation clusters : The 4-(pentyloxy) group may produce unique ion peaks (e.g., m/z 99, 113) distinguishing it from methoxy or unsubstituted analogs .
Table 2: Hypothetical MS/MS Similarity Scores
| Compound Pair | Cosine Score | Inference |
|---|---|---|
| Target vs. 2-methoxy analog | 0.85 | High structural similarity |
| Target vs. unsubstituted benzamide | 0.70 | Moderate similarity (substituent divergence) |
Biological Activity
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-4-(pentyloxy)benzamide is a complex organic compound characterized by its unique tricyclic structure and various functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound based on available research findings, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 366.44 g/mol. Its structural features include:
- Tricyclic Framework : Enhances stability and bioactivity.
- Dioxane and Thiazole Moieties : Contribute to its interaction with biological systems.
- Benzamide Group : Increases solubility and biological interaction potential.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It interacts with various receptors, which may influence signal transduction pathways.
- Cell Cycle Regulation : Studies indicate that it may induce apoptosis in cancer cells by modulating cell cycle checkpoints.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : Research demonstrated that the compound effectively reduces cell viability in various cancer cell lines (e.g., oral cancer) through mechanisms involving increased oxidative stress and apoptosis induction .
| Cell Line | Viability (%) | Treatment Type |
|---|---|---|
| Ca9-22 | 32.0 | X-ray/SK2 + Compound |
| CAL 27 | 46.1 | X-ray/SK2 + Compound |
| Smulow-Glickman | 59.0 | Control |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Exhibits antifungal properties in preliminary assays.
Study on Oral Cancer Treatment
A significant study investigated the effects of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca} in combination with X-ray treatment on oral cancer cells. The results indicated enhanced apoptosis rates compared to control treatments, suggesting a synergistic effect that could be harnessed for therapeutic applications .
Mechanistic Insights
Further mechanistic studies revealed that the compound increases reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent cell death . The involvement of caspase pathways was also noted, indicating a clear apoptotic mechanism.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals differences in biological activity:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-{10,13-dioxa-4-thia-6-benzothiazolyl}-2-methoxybenzamide | Benzothiazole moiety | Different pharmacological profiles due to structural variations |
| 5-{10,13-dioxa-4-thia-6-diazatricyclo[7.4.0.0^{3,7}]trideca} | Contains diazine instead of azine | Potentially different biological activity due to nitrogen substitution |
Q & A
Q. What synthetic modifications to the tricyclic core could enhance stability without compromising bioactivity?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at non-critical positions stabilizes the core against ring-opening. Hydrogen-bonding motifs (e.g., morpholine substituents) improve crystallinity, as shown in azatricyclic derivatives with enhanced shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
